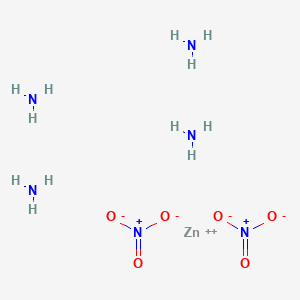

zinc;azane;dinitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc;azane;dinitrate, commonly known as zinc nitrate, is an inorganic chemical compound with the formula Zn(NO₃)₂. This colorless, crystalline salt is highly deliquescent and is typically encountered as a hexahydrate Zn(NO₃)₂·6H₂O. It is soluble in both water and alcohol and is widely used in various industrial and laboratory applications .

Métodos De Preparación

Zinc nitrate can be prepared through several synthetic routes:

Reaction with Nitric Acid: Zinc metal, zinc oxide, or zinc hydroxide can be dissolved in nitric acid to produce zinc nitrate. The reactions are as follows

Reaction with Anhydrous Zinc Chloride: Anhydrous zinc chloride reacts with nitrogen dioxide to form zinc nitrate

Análisis De Reacciones Químicas

Zinc nitrate undergoes various chemical reactions, including:

Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen

Reaction with Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate

Precipitation Reaction: Zinc nitrate reacts with sodium carbonate to form zinc carbonate

Aplicaciones Científicas De Investigación

Zinc nitrate has several scientific research applications:

Synthesis of Coordination Polymers: It is used on a laboratory scale for the synthesis of coordination polymers.

Generation of Zinc Oxide Structures: Its controlled decomposition to zinc oxide is used for generating various ZnO-based structures, including nanowires.

Catalyst in Resin Production: Zinc nitrate is used as a catalyst in the production of resins.

Mordant in Dyeing: It is used as a mordant in dyeing processes.

Biomedical Applications: Zinc oxide nanoparticles derived from zinc nitrate are used in various biomedical applications, including as antibiotics, antioxidants, and antiviral agents

Mecanismo De Acción

The mechanism of action of zinc nitrate primarily involves its decomposition to zinc oxide, which exhibits various biological and chemical activities. Zinc oxide nanoparticles, for instance, have been shown to interact with cellular components, leading to oxidative stress and subsequent antimicrobial effects. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes .

Comparación Con Compuestos Similares

Zinc nitrate can be compared with other zinc compounds such as zinc sulfate and zinc chloride:

Zinc Sulfate (ZnSO₄): Unlike zinc nitrate, zinc sulfate is commonly used in agriculture as a micronutrient in fertilizers. It is also used in the treatment of zinc deficiency in humans and animals.

Zinc Chloride (ZnCl₂): Zinc chloride is used in various industrial applications, including as a flux in soldering and in the production of chemicals. .

Propiedades

Número CAS |

39599-16-1 |

|---|---|

Fórmula molecular |

H12N6O6Zn |

Peso molecular |

257.5 g/mol |

Nombre IUPAC |

zinc;azane;dinitrate |

InChI |

InChI=1S/2NO3.4H3N.Zn/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 |

Clave InChI |

ZGJUUHHYWIVDAS-UHFFFAOYSA-N |

SMILES canónico |

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)